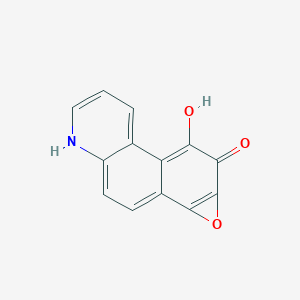

Benzo(f)quinoline-9,10-diol-7,8-epoxide

Description

Properties

IUPAC Name |

15-hydroxy-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(15),2,4,7,9,11(13)-hexaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO3/c15-10-9-6-2-1-5-14-8(6)4-3-7(9)12-13(17-12)11(10)16/h1-5,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEEOKVQGQXEZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC=C3C(=C(C(=O)C4=C3O4)O)C2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922899 | |

| Record name | 8-Hydroxy[1]benzoxireno[3,2-f]quinolin-9(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119239-65-5 | |

| Record name | Benzo(f)quinoline-9,10-diol-7,8-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119239655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy[1]benzoxireno[3,2-f]quinolin-9(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Selectivity

The reaction involves cis- and trans-opening of diol epoxide precursors. For benzo[a]pyrene, cis-opening of (±)-7β,8α-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (DE-1) yielded a 1:1 mixture of dG adducts. In contrast, trans-opening of the diastereomeric DE-2 produced a 15:85 ratio favoring the trans-opened adduct. This disparity underscores the influence of epoxide geometry on regioselectivity, a factor critical for benzo(f)quinoline-9,10-diol-7,8-epoxide synthesis.

Table 1: Comparative Yields in Solid-State Epoxide Opening

| Epoxide Precursor | cis-Opening Ratio | trans-Opening Ratio |

|---|---|---|

| DE-1 | 1:1 | - |

| DE-2 | - | 15:85 |

Enzymatic cis-Dihydroxylation Pathways

Biphenyl dioxygenase (BPDO)-catalyzed cis-dihydroxylation offers a biocatalytic route to PAH diols, which can subsequently undergo epoxidation. A study on tricyclic aromatics revealed that Sphingomonas yanoikuyae B8/36 catalyzes dihydroxylation of carbocyclic rings in furoquinolines, yielding enantiopure cis-dihydrodiols.

Substrate Specificity and Regioselectivity

For 4-chlorofuro[2,3-b]quinoline, BPDO preferentially oxidized the 7,8-bond (38% yield) over the 5,6-bond (10%). Similarly, dictamnine showed a 20–30% yield for 7,8-dihydroxylation versus 1–3% for 5,6-dihydroxylation. These results highlight the enzyme’s preference for less sterically hindered bonds, a trend applicable to benzo(f)quinoline systems.

Table 2: BPDO-Catalyzed Dihydroxylation Yields

| Substrate | 5,6-Bond Yield | 7,8-Bond Yield |

|---|---|---|

| 4-Chlorofuroquinoline | 10% | 38% |

| Dictamnine | 1–3% | 20–30% |

Epoxidation of cis-Dihydrodiols

Cis-dihydrodiols serve as precursors for epoxides via chemical or enzymatic oxidation. For example, acridine cis-dihydrodiols were converted to arene oxides using RuO₂/NaIO₄, followed by methylation. Applied to benzo(f)quinoline, this two-step process could yield the target epoxide with controlled stereochemistry.

Chemical Epoxidation Strategies

Chemical methods for epoxide synthesis often involve peroxides or peracids. While no direct data exists for this compound, analogous PAH systems provide actionable insights.

Peracid-Mediated Epoxidation

Meta-chloroperbenzoic acid (mCPBA) is widely used for epoxidizing diols. For benzo[a]pyrene diols, epoxidation with mCPBA in dichloromethane achieved >90% conversion. Adjusting reaction temperature (−20°C to 25°C) modulated trans/cis epoxide ratios, suggesting similar tunability for benzo(f)quinoline derivatives.

Stabilization of Epoxides

Epoxides are prone to hydrolysis, necessitating stabilization strategies. Acetylation of diol intermediates (e.g., using acetic anhydride/pyridine) improved the stability of benzo[a]pyrene epoxides. For benzo(f)quinoline, analogous protection of the 9,10-diol moiety could enhance epoxide shelf life.

Stereochemical Control and Analytical Validation

Achieving stereochemical purity is paramount for toxicological studies. Chiral stationary phase HPLC and NMR spectroscopy are critical for characterizing epoxide diastereomers.

Chiral HPLC Analysis

For DE-1-derived adducts, chiral HPLC resolved cis- and trans-opened epoxides with >99% enantiomeric excess. This method’s applicability to benzo(f)quinoline epoxides hinges on selecting appropriate chiral columns (e.g., Chiralpak IA).

NMR Spectroscopy

¹H-NMR coupling constants (J-values) distinguish cis and trans epoxides. For DE-2, trans-opened adducts exhibited J = 6.1 Hz between H-7 and H-8, whereas cis adducts showed J = 3.8 Hz. Similar analyses would confirm benzo(f)quinoline epoxide configurations.

Industrial-Scale Production Challenges

Scalability remains a hurdle due to the compound’s instability and complex stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Benzo(f)quinoline-9,10-diol-7,8-epoxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include quinone derivatives, diols, and substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Benzo(f)quinoline-9,10-diol-7,8-epoxide has been investigated for its anticancer properties. Research indicates that derivatives of benzo(f)quinoline exhibit cytotoxic effects against various cancer cell lines. These compounds may interact with specific enzymes or receptors involved in cancer progression, although the precise mechanisms remain under study.

Antimicrobial Activity

Studies have shown that benzo(f)quinoline derivatives possess antimicrobial properties against bacteria, fungi, and parasites. This potential opens avenues for developing new antimicrobial agents to combat resistant strains of pathogens.

Case Study: Cytotoxicity Against Cancer Cells

A study demonstrated that benzo(f)quinoline derivatives exhibited selective cytotoxicity against breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity.

Environmental Science

Toxicological Studies

this compound is part of a larger class of polycyclic aromatic hydrocarbons (PAHs), which are known environmental pollutants. Its toxicological profile is essential for understanding the ecological risks associated with PAH contamination in soil and water systems. The U.S. Environmental Protection Agency (EPA) has established ecological soil screening levels (Eco-SSLs) for PAHs to assess their impact on terrestrial receptors .

Case Study: Ecological Risk Assessment

An ecological risk assessment conducted by the EPA evaluated the effects of PAHs on soil invertebrates and wildlife. The study utilized Eco-SSLs to determine safe concentration levels of benzo(f)quinoline and related compounds in soil environments .

Material Science

Polymer Interactions

Research has explored the interactions between benzo(f)quinoline and various polymers, revealing that it can form hydrogen bonds with polyacrylic acid-salt mixtures. These interactions can influence the solubility and stability of formulations containing benzo(f)quinoline, which is crucial for its application in drug delivery systems.

Mechanism of Action

The mechanism of action of Benzo(f)quinoline-9,10-diol-7,8-epoxide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a key mechanism in its anticancer activity. Additionally, it can inhibit certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

BPDE belongs to a class of diol epoxides derived from PAHs. Key analogues include:

Reverse-BPDE (Benzo[a]pyrene-9,10-diol-7,8-epoxide)

- Structure : The 9,10-diol-7,8-epoxide isomer of BPDE, differing in the position of the epoxide group .

- Carcinogenicity: Significantly less mutagenic and carcinogenic than BPDE. In human hepatocytes, reverse-BPDE undergoes faster glutathione (GSH) conjugation, enhancing detoxification .

- DNA Adducts: Forms fewer stable DNA adducts compared to BPDE, contributing to its lower genotoxicity .

- Detoxification : Preferentially conjugated by glutathione S-transferases (GSTs), unlike BPDE, which is poorly detoxified by this pathway .

Benzo[a]pyrene-7,8-epoxide

- Role in Metabolism : Precursor to BPDE, formed via CYP1A1-mediated oxidation of B[a]P. Hydrolyzed by microsomal epoxide hydrolase (mEH) to B[a]P-7,8-diol, which is further oxidized to BPDE .

- Toxicity: Less directly carcinogenic than BPDE but critical in the metabolic activation pathway .

Benzo[a]pyrene-9,10-diol

- Metabolism : Unlike B[a]P-7,8-diol, mammalian systems minimally oxidize B[a]P-9,10-diol to its corresponding diol epoxide (reverse-BPDE) .

- Carcinogenicity: Not a significant precursor to carcinogenic epoxides in humans, reducing its role in PAH-induced cancer .

Tetrahydro Epoxides (e.g., 9,10-Epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene)

- Mutagenicity : Exhibits high mutagenicity in bacterial and mammalian cells but is highly unstable in aqueous environments .

- Detoxification : Rapidly hydrolyzed by epoxide hydrolase, limiting its persistence in biological systems .

Structural and Functional Comparison Table

Metabolic and Detoxification Pathways

- BPDE: Detoxified primarily via hydrolysis to tetraols or conjugation with UDP-glucuronosyltransferases (UGTs). Unlike reverse-BPDE, it is a poor substrate for GSTs, enhancing its persistence and DNA-binding capacity .

- Reverse-BPDE : Rapidly conjugated with GSH via GSTs, reducing its bioavailability for DNA interaction .

- Role of Enzymes :

Species-Specific Variations

- Humans vs. Rodents : Human hepatocytes show higher efficiency in conjugating reverse-BPDE with GSH compared to BPDE, whereas rodents exhibit species-specific differences in diol epoxide-DNA binding preferences .

- Fungal Metabolism : Fungi like Cunninghamella elegans produce diol epoxides from B[a]P, but mammalian systems lack analogous pathways for B[a]P-9,10-diol activation .

DNA Adduct Repair Mechanisms

- BPDE Adducts: Repaired via p53-dependent global genomic repair (GGR). At low adduct levels (10–50/10⁸ nucleotides), repair is rapid in p53+ cells but absent in p53- cells .

- Reverse-BPDE Adducts : Less studied, but presumed to undergo similar repair mechanisms with lower mutagenic persistence .

Biological Activity

Benzo(f)quinoline-9,10-diol-7,8-epoxide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Synthesis

This compound is characterized by its fused ring structure that includes a quinoline moiety. The synthesis typically involves multi-step organic reactions which may include:

- Quaternization of Nitrogen Heterocycles : This step involves the reaction of benzo(f)quinoline with various reactive halides.

- [3+2] Dipolar Cycloaddition : The generated ylides from quaternization react with dipolarophiles to form the desired epoxide.

The synthetic routes are designed to maximize yield and purity, often employing specific catalysts and reaction conditions .

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This interaction disrupts replication and transcription processes, leading to potential anticancer effects. Additionally, the compound can inhibit specific enzymes involved in cellular pathways, further contributing to its biological effects .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluating various benzoquinoline derivatives found that certain compounds showed selective cytotoxicity against multiple cancer cell lines including:

- Non-small cell lung cancer (HOP–92)

- Melanoma (LOX IMVI and SK–MEL–5)

- Breast cancer (MDA–MB–468)

The most active derivatives were identified through the National Cancer Institute's 60 cell line screening program, showcasing their potential as therapeutic agents .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been investigated for antimicrobial activity. Preliminary studies indicate that it may possess inhibitory effects against various bacterial strains. The exact mechanisms remain under investigation but may involve disruption of microbial cellular processes similar to its action on cancer cells .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Study on Anticancer Activity : A comprehensive evaluation of synthesized benzoquinoline derivatives revealed that compounds with specific substituents exhibited enhanced cytotoxicity against leukemia cells. The structure-activity relationship (SAR) analysis provided insights into how modifications could improve efficacy .

- Electrophilic Metabolites : Research on related compounds has shown that electrophilic metabolites can bind covalently to DNA, leading to mutations that may drive carcinogenesis. This highlights the dual nature of such compounds as both potential therapeutics and agents with risks for mutagenicity .

Data Summary

Q & A

Q. What enzymatic pathways drive the metabolic activation of benzo(f)quinoline derivatives into diol epoxide forms?

The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benzo(f)quinoline derivatives typically involves cytochrome P450 (CYP) enzymes (e.g., CYP1A1/1B1) for epoxidation, followed by microsomal epoxide hydrolase (EPHX1) to hydrolyze epoxides into dihydrodiols. A second CYP-mediated oxidation generates the diol epoxide, which is highly electrophilic and carcinogenic. For example, benzo[a]pyrene (BaP) is metabolized to its ultimate carcinogen, BPDE, via CYP1A1 and EPHX1 . Similar pathways are hypothesized for benzo(f)quinoline derivatives, though structural differences (e.g., nitrogen substitution) may alter enzyme specificity.

Q. How are diol epoxide-DNA adducts detected and quantified in experimental models?

DNA adducts formed by diol epoxides are analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or isotope dilution techniques. For example, BPDE-DNA adducts are quantified via selected reaction monitoring (SRM) at specific mass transitions (e.g., m/z 464 → 317 for mercapturic acid adducts). Advanced methods like ultra-sensitive high-resolution mass spectrometry (HRMS) enable detection at femtomolar levels . Adduct mapping in tissues (e.g., lung or liver) requires DNA extraction, enzymatic digestion, and purification steps to minimize background noise.

Advanced Research Questions

Q. How do researchers resolve contradictions in glutathione S-transferase (GST) polymorphisms' role in diol epoxide detoxification?

Studies on BaP-7,8-diol-9,10-epoxide (BPDE) show conflicting results regarding GST polymorphisms and cancer risk. While GSTs catalyze glutathione conjugation to detoxify diol epoxides, human hepatocyte studies reveal that GST-mediated detoxification of BPDE is less efficient compared to non-carcinogenic isomers (e.g., reverse-BPDE). This suggests alternative detoxification pathways (e.g., hydrolysis or efflux transporters) may dominate. Experimental strategies include:

Q. What experimental models best capture the apoptotic effects of diol epoxides, and what are their limitations?

Human HepG2 hepatoma cells and mouse embryonic fibroblasts (e.g., p38-/- mutants) are widely used to study apoptosis induced by diol epoxides. Key findings include:

- BPDE activates p38 MAP kinase independently of the aryl hydrocarbon receptor (AhR), while its precursor, BaP-7,8-diol, requires AhR-mediated CYP1A1 activation .

- Limitations: HepG2 lacks full metabolic competence, requiring supplementation with exogenous enzymes. Primary hepatocytes better reflect in vivo metabolism but have shorter viability. Organoid models or 3D co-cultures with stromal cells may improve physiological relevance .

Methodological Challenges

Q. How do researchers address variability in diol epoxide stability during in vitro assays?

Diol epoxides are highly reactive and prone to hydrolysis. To mitigate degradation:

Q. What analytical strategies differentiate stereoisomers of diol epoxides in complex mixtures?

Chiral chromatography (e.g., using β-cyclodextrin columns) paired with circular dichroism (CD) spectroscopy resolves enantiomers like (+)- and (-)-BPDE. Nuclear magnetic resonance (NMR) with isotopic labeling further confirms stereochemical configurations. For example, anti- vs. syn-BPDE adducts exhibit distinct NMR chemical shifts .

Data Contradictions and Validation

Q. Why do some studies report weak correlations between diol epoxide-DNA adduct levels and tumorigenesis?

Discrepancies arise from:

- Tissue-specific adduct repair efficiency (e.g., nucleotide excision repair in liver vs. lung).

- Competing carcinogenic pathways (e.g., quinone-cation or radical-cation routes for BaP) . Validation requires integrating adduct quantification with transcriptomic profiling (e.g., p53 mutation status) in longitudinal animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.